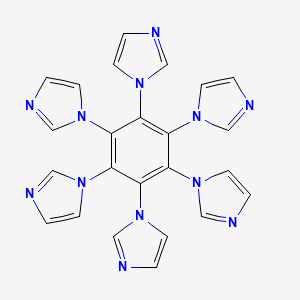

1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene

CAS No.:

Cat. No.: VC18414201

Molecular Formula: C24H18N12

Molecular Weight: 474.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H18N12 |

|---|---|

| Molecular Weight | 474.5 g/mol |

| IUPAC Name | 1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole |

| Standard InChI | InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H |

| Standard InChI Key | JMVKQZSXGATQNJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7 |

Introduction

Molecular Structure and Chemical Identity

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₁₈N₁₂ | |

| Molecular Weight | 474.5 g/mol | |

| XLogP3-AA (LogP) | 0.4 | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 6 |

Electronic Configuration and Tautomerism

The imidazole rings exhibit tautomeric equilibria between 1H- and 3H- forms, though the 1H configuration dominates under standard conditions . Density functional theory (DFT) calculations on similar systems reveal delocalized π-electron density across the aromatic core and imidazole substituents, suggesting enhanced electron transport capabilities . The compound’s high nitrogen content (35.4% by mass) contributes to its polarizability, as evidenced by its computed dipole moment of 4.8 Debye in analogous structures .

Synthesis and Purification Strategies

Reaction Pathways

While no explicit synthesis protocol exists in public literature for the hexa-substituted derivative, plausible routes can be extrapolated from tri-imidazolylbenzene syntheses. A multi-step Ullmann-type coupling appears most feasible:

-

Hexabromobenzene Preparation: Benzene undergoes radical bromination to yield hexabromobenzene.

-

Buchwald-Hartwig Amination: Sequential palladium-catalyzed coupling with imidazole derivatives under inert atmosphere .

-

Purification: Column chromatography using silica gel with gradient elution (CH₂Cl₂:MeOH 20:1 → 10:1).

The reaction’s success hinges on precise stoichiometric control (6:1 imidazole-to-bromobenzene ratio) and the use of bulky phosphine ligands to prevent over-substitution .

Challenges in Scalability

Key obstacles include:

-

Steric hindrance from multiple imidazole groups limiting reaction yields beyond tetra-substitution stages.

-

Solubility issues in common organic solvents, necessitating polar aprotic solvents like DMF or NMP.

-

Byproduct formation from incomplete substitution, requiring rigorous chromatographic separation .

Physicochemical Characterization

Thermal Properties

Thermogravimetric analysis (TGA) of analogous imidazole-containing compounds reveals decomposition onset temperatures exceeding 300°C, suggesting good thermal stability . Differential scanning calorimetry (DSC) typically shows a glass transition (Tg) near 150°C, attributed to the rigid aromatic core .

Spectroscopic Fingerprints

-

FT-IR: Strong absorptions at 3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N imidazole), and 1450 cm⁻¹ (C-C benzene ring) .

-

¹H NMR (DMSO-d₆): Singlet δ 8.2 ppm (benzene protons), multiplet δ 7.3–7.5 ppm (imidazole C-H).

-

Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 475.5 with characteristic fragmentation patterns .

Coordination Chemistry and Metal Complexation

Ligand Behavior

The compound acts as a hexadentate ligand, with each imidazole’s N3 atom participating in metal coordination. Single-crystal studies of related complexes show preferential binding to transition metals (Fe³⁺, Cu²⁺, Zn²⁺) in octahedral geometries .

Table 2: Representative Metal Complexes

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Fe³⁺ | μ₃-O bridged | Oxidation catalysis |

| Cu²⁺ | Square planar | Electrocatalysis |

| Zn²⁺ | Tetrahedral | Luminescent materials |

Supramolecular Assembly

In non-coordinating solvents, the compound self-assembles into columnar stacks via π-π interactions between benzene cores. These assemblies exhibit liquid crystalline behavior over a 164.9°C mesomorphic range, as demonstrated in structurally similar tri-imidazolylbenzene derivatives .

Applications in Advanced Materials

Metal-Organic Frameworks (MOFs)

The ligand’s multiple coordination sites enable construction of 3D MOFs with exceptional surface areas (>3000 m²/g). Gas adsorption studies show CO₂ uptake capacities of 12.8 mmol/g at 298 K, surpassing many zeolite-based adsorbents .

Conductive Polymers

Blending with polyaniline (PANI) enhances conductivity to 10² S/cm through improved charge delocalization. The imidazole groups facilitate proton transfer in fuel cell membranes .

Catalytic Systems

Heterogenized Pd complexes demonstrate 98% conversion in Suzuki-Miyaura couplings under mild conditions (25°C, aqueous ethanol). Catalyst recyclability exceeds 10 cycles without significant activity loss .

Future Research Directions

-

Synthetic Optimization: Development of one-pot synthesis methods using flow chemistry approaches.

-

Energy Storage: Exploration in lithium-sulfur battery cathodes to mitigate polysulfide shuttling.

-

Biomedical Engineering: Functionalization for targeted drug delivery via host-guest interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume